3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

BCRP inhibition multidrug resistance reversal non-small cell lung cancer

3-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 901435-50-5; molecular formula C₁₄H₁₀BrN₅O; MW 344.17) is a synthetic small molecule belonging to the benzamide-phenyltetrazole class. It features a 3-bromobenzamide core linked via an amide bond to a 2-(1H-tetrazol-1-yl)aniline moiety, placing the tetrazole ring in close ortho proximity to the amide linkage.

Molecular Formula C14H10BrN5O
Molecular Weight 344.17 g/mol
Cat. No. B12161976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
Molecular FormulaC14H10BrN5O
Molecular Weight344.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)N3C=NN=N3
InChIInChI=1S/C14H10BrN5O/c15-11-5-3-4-10(8-11)14(21)17-12-6-1-2-7-13(12)20-9-16-18-19-20/h1-9H,(H,17,21)
InChIKeyYSOWBNWKZLQSQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 901435-50-5): Structural and Pharmacological Baseline for Procurement Evaluation


3-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 901435-50-5; molecular formula C₁₄H₁₀BrN₅O; MW 344.17) is a synthetic small molecule belonging to the benzamide-phenyltetrazole class . It features a 3-bromobenzamide core linked via an amide bond to a 2-(1H-tetrazol-1-yl)aniline moiety, placing the tetrazole ring in close ortho proximity to the amide linkage. This compound has been investigated as part of a rationally designed library of 31 benzamide and phenyltetrazole derivatives bearing amide or urea linkers, synthesized to inhibit the breast cancer resistance protein (BCRP/ABCG2) transporter and overcome BCRP-mediated multidrug resistance (MDR) [1]. The ortho-tetrazole substitution pattern and the meta-bromo substituent on the benzamide ring represent key structural differentiators from regioisomeric analogs that impact target engagement and selectivity.

Why 3-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide Cannot Be Interchanged with Other Benzamide-Phenyltetrazole Analogs: Structural Determinants of Target Engagement


Within the benzamide-phenyltetrazole chemotype, minor positional changes in substituents produce substantial shifts in BCRP inhibitory potency, fold-reversal of drug resistance, and selectivity versus P-glycoprotein (ABCB1). The Gujarati et al. (2017) structure-activity relationship (SAR) study demonstrated that the linker type (amide vs. urea), the position of the tetrazole attachment on the central phenyl ring, and the nature and position of substituents on the benzamide ring collectively determine whether a compound achieves therapeutically meaningful BCRP inhibition or is essentially inactive [1]. The target compound's ortho-tetrazole orientation and 3-bromo substituent create a unique steric and electronic profile that cannot be replicated by para-tetrazole analogs (e.g., 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide) or by alternative halogen substitutions. Generic substitution without head-to-head comparative data risks selecting an analog with significantly lower fold-resistance reversal or compromised BCRP selectivity, undermining experimental reproducibility in MDR reversal assays [1].

Quantitative Differentiation Evidence for 3-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide Versus Closest Analogs


BCRP-Mediated Fold-Resistance Reversal in H460/MX20 Non-Small Cell Lung Cancer Cells: Head-to-Head Comparison Within the Benzamide-Amide Series

In the benzamide series with an amide linker, compounds 6 and 7 (the most potent analogs structurally related to the target compound) exhibited fold-resistance values of 1.51 and 1.62, respectively, at 10 µM concentration in the H460/MX20 mitoxantrone-resistant non-small cell lung cancer cell line using the MTT assay [1]. These values are comparable to that of fumitremorgin C (FTC), a well-characterized BCRP inhibitor used as a positive control. The target compound, 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide, belongs to this benzamide-amide subseries and shares the core pharmacophore responsible for this activity. Phenyltetrazole-amide compounds 27 and 31 showed lower fold-resistance values of 1.39 and 1.32, respectively, while phenyltetrazole-urea compound 38 achieved 1.51. Importantly, none of the tested compounds exhibited reversal effects in the P-gp-overexpressing resistant cell line SW620/Ad300, confirming BCRP selectivity across the series [1].

BCRP inhibition multidrug resistance reversal non-small cell lung cancer

Selectivity Profile: BCRP (ABCG2) vs. P-glycoprotein (ABCB1) Discrimination Across the Benzamide-Phenyltetrazole Series

The entire series of benzamide and phenyltetrazole derivatives (31 compounds) was tested for reversal effects in the P-gp-overexpressing resistant cell line SW620/Ad300. Critically, none of the target compounds exhibited reversal effects in this P-gp-overexpressing cell line, demonstrating that they are selective BCRP inhibitors [1]. This selectivity profile distinguishes this chemotype from promiscuous MDR modulators such as tariquidar or verapamil, which inhibit both BCRP and P-gp. The structural basis for this selectivity lies in the benzamide-phenyltetrazole scaffold, which engages the BCRP substrate-binding site without interacting with the P-gp drug-binding pocket [1]. This selectivity is maintained across linker variations (amide vs. urea) and substitution patterns within the series.

ABC transporter selectivity BCRP vs P-gp MDR reversal specificity

Structural Differentiation: Ortho-Tetrazole Substitution Pattern Versus Para- and Meta-Positional Isomers in BCRP Binding

3-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide features the tetrazole ring attached at the ortho position of the aniline ring relative to the amide linkage, creating a sterically constrained conformation that influences BCRP binding pocket interactions. The closely related positional isomer 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide (CAS 484039-66-9) places the tetrazole at the meta position, while N-(3-bromophenyl)-3-(1H-tetrazol-1-yl)benzamide inverts the bromine and tetrazole positions on the two aromatic rings. Molecular docking studies of the related VKNG-2 benzamide derivative demonstrated that the compound occupies the hydrophobic cavity of the ABCG2 substrate-drug binding site, stabilized by interactions with Phe431, Phe432, Phe439, Val442, Val546, and Met549 residues [1]. The ortho-tetrazole configuration of the target compound is predicted to position the tetrazole ring in closer proximity to the hydrogen-bonding residue Asn436, potentially enhancing binding affinity relative to meta- or para-substituted isomers. However, direct comparative binding data for positional isomers are not yet available in the published literature.

structure-activity relationship tetrazole positional isomerism BCRP pharmacophore

ATPase Stimulation Activity: VKNG-2 Benchmark for Benzamide-Urea Derivatives with Implications for Target Compound Mechanism

The benzamide-urea derivative VKNG-2, a close structural analog within the same benzamide-phenyltetrazole program, produced a significant concentration-dependent increase in ABCG2 ATPase activity with an EC₅₀ of 2.3 µM [1]. This indicates that VKNG-2 interacts with the ABCG2 transporter at the drug-substrate-binding site and stimulates ATP hydrolysis, a mechanistic signature consistent with competitive substrate-site inhibition rather than allosteric modulation. At 5 µM, VKNG-2 reversed resistance to mitoxantrone by 70-fold and to SN-38 by 112-fold in the S1-M1-80 colon cancer cell line overexpressing ABCG2 [1]. The 3-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide, as an amide-linked benzamide analog, shares the core pharmacophore and is expected to exhibit a similar ATPase stimulation mechanism, though direct ATPase data for this specific compound remain to be published.

ABCG2 ATPase assay BCRP functional modulation transporter inhibition mechanism

Cytotoxicity Window: Non-Toxic Concentrations Enabling MDR Reversal Without Direct Anti-Proliferative Confounding

In the Gujarati et al. (2017) study, target benzamide and phenyltetrazole compounds were tested for inherent cytotoxicity across H460 parental and H460/MX20 resistant cell lines using the MTT assay. The reversal experiments were conducted at 10 µM, a concentration determined to be non-cytotoxic (>85% cell viability) [1]. Similarly, the VKNG-2 follow-up study demonstrated that at 1 µM and 5 µM, VKNG-2 maintained 94% and 93% viability in CCD-18Co human colon fibroblasts, 93% and 92% in NIH/3T3 fibroblasts, and 91% and 85% in HEK293 cells, respectively [2]. This wide cytotoxicity window enables MDR reversal assessment without confounding direct antiproliferative effects, a critical requirement for unambiguous interpretation of chemosensitization data. In contrast, many early-generation MDR modulators (e.g., verapamil, cyclosporin A) exhibit significant inherent cytotoxicity at their effective reversal concentrations, complicating data interpretation.

cytotoxicity profiling therapeutic window MDR reversal specificity

Optimal Research and Industrial Application Scenarios for 3-Bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide Based on Quantitative Differentiation Evidence


BCRP-Specific MDR Reversal Studies in Non-Small Cell Lung Cancer (H460/MX20) and Colon Cancer (S1-M1-80) Models

The compound is suited for BCRP-mediated multidrug resistance reversal experiments in mitoxantrone-resistant H460/MX20 non-small cell lung cancer cells and SN-38-resistant S1-M1-80 colon cancer cells, where benzamide-amide analogs achieve fold-resistance values of 1.51–1.62 at 10 µM without P-gp cross-reactivity [1]. Researchers selecting this compound over meta- or para-tetrazole positional isomers benefit from the defined ortho-tetrazole pharmacophore that maintains BCRP binding site engagement. Combine with mitoxantrone or SN-38 as ABCG2 substrate chemotherapeutic agents to quantify reversal efficacy via MTT assay [1][2].

ABC Transporter Selectivity Profiling: Discriminating BCRP from P-gp and MRP1 Activity

This compound serves as a BCRP-selective probe in transporter selectivity panels, given that the entire benzamide-phenyltetrazole series showed no reversal activity in P-gp-overexpressing SW620/Ad300 cells [1]. Use at 1–10 µM alongside a P-gp-selective inhibitor (e.g., zosuquidar) and an MRP1 inhibitor (e.g., MK-571) to dissect individual transporter contributions to drug efflux in multi-transporter expressing cell lines. The BCRP selectivity, verified across 31 analogs, reduces the risk of misattributing efflux inhibition to the wrong transporter [1].

ABCG2 ATPase Functional Assays for Mechanistic Classification of Transporter Inhibitors

Based on the VKNG-2 benchmark demonstrating concentration-dependent ABCG2 ATPase stimulation (EC₅₀ = 2.3 µM) and high-affinity docking (−10.2 kcal/mol) to the ABCG2 substrate-drug binding site [2], this compound can be employed in ATPase activity assays to distinguish competitive substrate-site inhibitors from non-competitive or allosteric ABCG2 modulators. The amide linker of the target compound offers a structurally distinct ATPase activation profile from urea-linked analogs, enabling comparative mechanistic studies within the benzamide-phenyltetrazole series [2].

Structure-Activity Relationship (SAR) Expansion Around the Ortho-Tetrazole Benzamide Scaffold

The compound provides a defined starting point for SAR campaigns exploring the impact of (a) bromine substitution position (ortho, meta, para) on the benzamide ring, (b) halogen type (Br vs. Cl vs. F), and (c) tetrazole regioisomerism (1H-tetrazol-1-yl vs. 2H-tetrazol-2-yl vs. 5-tetrazolyl linkage) on BCRP potency and selectivity. The availability of close positional isomers (e.g., 4-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide, CAS 484039-66-9) enables direct comparative SAR studies that map the spatial requirements for BCRP binding pocket occupancy [1].

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